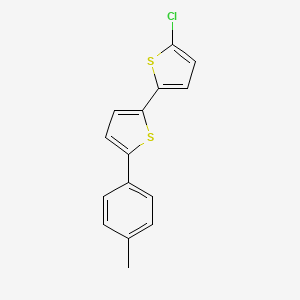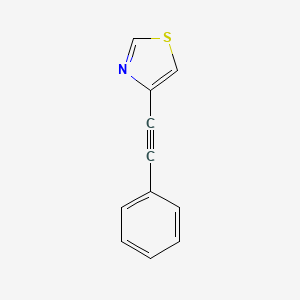
Thiazole, 4-(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 4-(phenylethynyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a phenylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Thiazole, 4-(phenylethynyl)-, can be achieved through various methods. One common approach involves the cyclization of α-halocarbonyl compounds with thiourea or thioamides . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can also yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of phosphorus pentasulfide and triethylamine in chloroform can produce 5-arylthiazoles in good yields . The choice of method depends on the desired yield, purity, and specific application of the compound.
化学反应分析
Types of Reactions
Thiazole, 4-(phenylethynyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of thiazole derivatives include:
Electrophiles: Such as halogens and sulfonating agents for electrophilic substitution.
Nucleophiles: Such as organolithium compounds for nucleophilic substitution.
Oxidizing Agents: Such as molecular oxygen for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated or sulfonated thiazole derivatives .
科学研究应用
Thiazole, 4-(phenylethynyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Thiazole, 4-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-rich nature allow it to participate in various biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Thiazole, 4-(phenylethynyl)- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 4-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
111600-88-5 |
|---|---|
分子式 |
C11H7NS |
分子量 |
185.25 g/mol |
IUPAC 名称 |
4-(2-phenylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H |
InChI 键 |
RESHTYCQJVKIMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


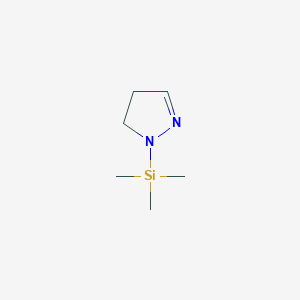
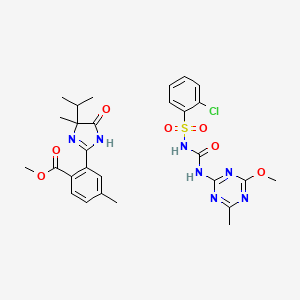
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

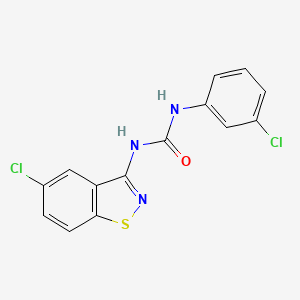

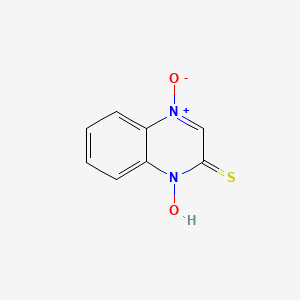
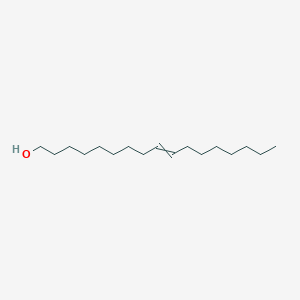

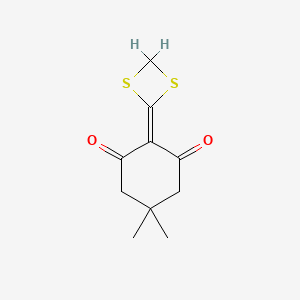
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
